Cas no 1542756-85-3 (1-(3-bromo-5-methylphenyl)piperazine)

1-(3-Bromo-5-methylphenyl)piperazine is a brominated aromatic piperazine derivative with potential applications in pharmaceutical and chemical research. Its structural features, including the bromo and methyl substituents on the phenyl ring, make it a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry. The compound's piperazine moiety offers a well-characterized pharmacophore, often utilized in the development of CNS-active compounds. Its bromine atom provides a reactive site for further functionalization via cross-coupling reactions, enhancing its utility in targeted synthesis. The product is typically characterized by high purity and stability, ensuring reliable performance in research settings. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1-(3-bromo-5-methylphenyl)piperazine structure
1542756-85-3 structure
Product Name:1-(3-bromo-5-methylphenyl)piperazine
CAS No:1542756-85-3
MF:C11H15BrN2
MW:255.154201745987
CID:5806824
PubChem ID:83730240
Update Time:2025-06-08

1-(3-bromo-5-methylphenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-(3-bromo-5-methylphenyl)-
    • 1-(3-bromo-5-methylphenyl)piperazine
    • EN300-1914429
    • SCHEMBL18278772
    • GS1623
    • 1542756-85-3
    • Inchi: 1S/C11H15BrN2/c1-9-6-10(12)8-11(7-9)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3
    • InChI Key: YDKGEZOUDULNNC-UHFFFAOYSA-N
    • SMILES: N1(C2=CC(C)=CC(Br)=C2)CCNCC1

Computed Properties

  • Exact Mass: 254.04186g/mol
  • Monoisotopic Mass: 254.04186g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Density: 1.341±0.06 g/cm3(Predicted)
  • Boiling Point: 373.3±42.0 °C(Predicted)
  • pka: 8.92±0.10(Predicted)

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Additional information on 1-(3-bromo-5-methylphenyl)piperazine

Introduction to 1-(3-bromo-5-methylphenyl)piperazine (CAS No. 1542756-85-3)

The compound 1-(3-bromo-5-methylphenyl)piperazine, with the CAS number 1542756-85-3, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This piperazine derivative features a brominated aromatic ring system, making it a valuable scaffold for the development of various bioactive agents. Its structural motif is particularly intriguing due to the combination of a methyl substituent at the 5-position and a bromine atom at the 3-position of the phenyl ring, which can modulate its pharmacokinetic and pharmacodynamic properties.

In recent years, 1-(3-bromo-5-methylphenyl)piperazine has garnered attention for its potential applications in the synthesis of novel therapeutic agents. The piperazine moiety is a well-known pharmacophore in drug design, often found in medications targeting neurological and psychiatric disorders. The presence of bromine and methyl groups in this compound enhances its lipophilicity and binding affinity to specific biological targets, making it a promising candidate for further exploration.

One of the most compelling aspects of 1-(3-bromo-5-methylphenyl)piperazine is its versatility in chemical modification. Researchers have leveraged this compound as a precursor in the synthesis of more complex molecules, including potential drug candidates for depression, anxiety, and other central nervous system disorders. The bromine atom, in particular, provides a reactive site for further functionalization, enabling the creation of diverse derivatives with tailored pharmacological profiles.

Recent studies have highlighted the compound's role in exploring new therapeutic avenues. For instance, researchers have investigated its interactions with serotonin receptors, which are crucial in regulating mood and behavior. The unique structural features of 1-(3-bromo-5-methylphenyl)piperazine allow it to modulate these receptors in ways that may lead to the development of more effective treatments for mood disorders. Additionally, its potential as an intermediate in synthesizing kinase inhibitors has been explored, given its ability to interfere with signaling pathways involved in cancer and inflammation.

The synthesis of 1-(3-bromo-5-methylphenyl)piperazine typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The bromination and methylation steps are critical in establishing the desired substituents on the phenyl ring. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.

From a regulatory perspective, 1-(3-bromo-5-methylphenyl)piperazine must be handled with care to ensure safety and compliance with Good Manufacturing Practices (GMP). While it is not classified as a controlled substance or hazardous material under current regulations, proper handling protocols are essential to minimize risks associated with chemical exposure. Laboratories conducting research with this compound should adhere to established safety guidelines to protect researchers and the environment.

The future prospects for 1-(3-bromo-5-methylphenyl)piperazine are promising, with ongoing research aimed at expanding its applications in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives with enhanced efficacy and reduced side effects. As our understanding of biological pathways continues to grow, compounds like 1-(3-bromo-5-methylphenyl)piperazine will play an increasingly important role in developing next-generation therapeutics.

In conclusion, 1-(3-bromo-5-methylphenyl)piperazine (CAS No. 1542756-85-3) is a versatile and intriguing molecule with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further development into novel drugs targeting various diseases. With continued innovation in synthetic chemistry and medicinal biology, this compound is poised to make substantial contributions to human health.

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